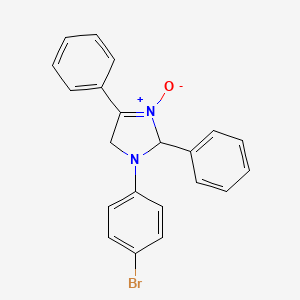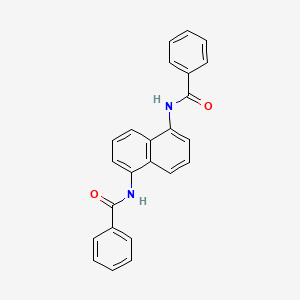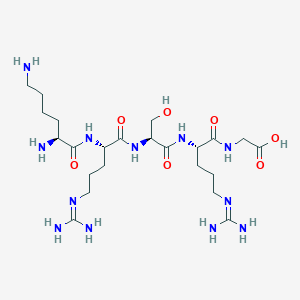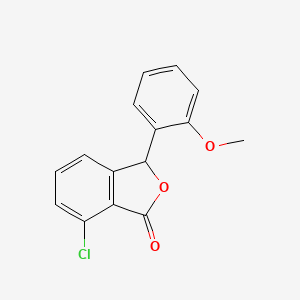![molecular formula C9H14N2O6 B12554375 Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo- CAS No. 143878-22-2](/img/structure/B12554375.png)
Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] is a complex organic compound with a unique structure that includes both acetic acid and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] typically involves the reaction of acetic acid derivatives with 2,2-dimethyl-1,3-propanediyl diimino compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis-
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester
Uniqueness
What sets acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] apart from similar compounds is its unique combination of acetic acid and imino groups, which confer distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143878-22-2 |
|---|---|
Formule moléculaire |
C9H14N2O6 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
2-[[2,2-dimethyl-3-(oxaloamino)propyl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H14N2O6/c1-9(2,3-10-5(12)7(14)15)4-11-6(13)8(16)17/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |
Clé InChI |
PVYDDOFMSMWVMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)C(=O)O)CNC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)











![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
